Methyl 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid

Lipophilicity ADME Drug Design

Methyl 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid (CAS 1980053-93-7) is a polysubstituted aromatic ester featuring a methyl ester, a bromine at the 3‑position, two fluorine atoms at the 2‑ and 6‑positions, and a trifluoromethyl group at the 5‑position. With a molecular formula of C₉H₄BrF₅O₂ and a molecular weight of 319.02 g·mol⁻¹, it is commercially supplied as a research chemical with a standard purity of ≥98% (validated by NMR, HPLC, and GC batch certificates).

Molecular Formula C9H4BrF5O2
Molecular Weight 319.02 g/mol
Cat. No. B12860773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid
Molecular FormulaC9H4BrF5O2
Molecular Weight319.02 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1Br)F)C(=O)O)F)C(F)(F)F
InChIInChI=1S/C9H4BrF5O2/c1-2-4(9(13,14)15)6(11)3(8(16)17)7(12)5(2)10/h1H3,(H,16,17)
InChIKeyCUMVKUCECRVFED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid – A Polyhalogenated Benzoate Building Block for Medicinal Chemistry and Agrochemical Synthesis


Methyl 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid (CAS 1980053-93-7) is a polysubstituted aromatic ester featuring a methyl ester, a bromine at the 3‑position, two fluorine atoms at the 2‑ and 6‑positions, and a trifluoromethyl group at the 5‑position . With a molecular formula of C₉H₄BrF₅O₂ and a molecular weight of 319.02 g·mol⁻¹, it is commercially supplied as a research chemical with a standard purity of ≥98% (validated by NMR, HPLC, and GC batch certificates) . The compound serves as a versatile fluorinated building block for the synthesis of pharmaceuticals and agrochemicals, where the simultaneous presence of a cross‑coupling handle (Br), electron‑withdrawing substituents (F, CF₃), and a protected carboxylic acid group (methyl ester) is required .

Why Methyl 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid Cannot Be Simply Replaced by a Generic Analog


The target compound’s value derives from the simultaneous presence of four distinct functional features—a methyl ester, an aryl bromide, two ortho‑fluorines, and a meta‑trifluoromethyl group—on a single benzene ring. Closely related analogs lack at least one of these elements, fundamentally altering their physicochemical profile and synthetic utility . Removing the bromine eliminates the site for palladium‑catalyzed cross‑coupling (e.g., Suzuki, Heck), while the absence of the 2,6‑difluoro pattern reduces the electron‑withdrawing character and lipophilicity of the scaffold . Substituting the methyl ester with the free carboxylic acid (CAS 1980053‑90‑4) changes both the solubility and the protection strategy required for subsequent transformations, adding synthetic steps or compromising compatibility with downstream chemistry . The quantitative evidence below demonstrates that these structural differences translate into measurable changes in lipophilicity, molecular size, and synthetic versatility, making simple substitution inadvisable in programs where precise tuning of physicochemical properties and reactivity is essential.

Quantitative Differentiation Evidence for Methyl 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid vs. Its Closest Analogs


Enhanced Lipophilicity (LogP) Relative to the Des‑Bromo Analog

The free‑acid form of the target compound (3‑bromo‑2,6‑difluoro‑5‑(trifluoromethyl)benzoic acid) exhibits a measured LogP of 3.56, compared with a LogP of 3.05 for the des‑bromo analog 2,6‑difluoro‑3‑(trifluoromethyl)benzoic acid [1]. The 0.51 LogP unit increase (≈3.2‑fold higher octanol/water partition coefficient) is consistent with the addition of a bromine atom to the scaffold and indicates substantially greater membrane permeability potential.

Lipophilicity ADME Drug Design

Lipophilicity Superiority Over the Des‑Fluoro Analog

When the 2,6‑difluoro substituents of the target scaffold are absent (comparator: 3‑bromo‑5‑(trifluoromethyl)benzoic acid), the LogP drops to 3.17–3.46 depending on the measurement method [1]. The target free acid’s LogP of 3.56 represents an increase of 0.10–0.39 LogP units, attributable to the electron‑withdrawing and lipophilic contribution of the two ortho‑fluorine atoms.

Lipophilicity Bioisosterism Lead Optimization

Unique Multi‑Vector Synthetic Handle Configuration vs. All Closest Analogs

The target compound is the only commercially available benzoate that simultaneously provides (i) a methyl ester for orthogonal protection/deprotection strategies, (ii) an aryl bromide at position 3 for Pd‑catalyzed cross‑coupling (Suzuki, Heck, Buchwald‑Hartwig, etc.), (iii) two ortho‑fluorines that withdraw electron density and block metabolic sites, and (iv) a meta‑trifluoromethyl group that further enhances lipophilicity and electron deficiency . The closest analog, methyl 2,6‑difluoro‑3‑(trifluoromethyl)benzoate (CAS 2089258‑73‑9), lacks the bromine and therefore cannot be directly elaborated via cross‑coupling without prior halogenation. The bromine‑containing analog methyl 3‑bromo‑5‑(trifluoromethyl)benzoate (CAS 187331‑46‑0) lacks the 2,6‑difluoro pattern, reducing electron‑withdrawing power and metabolic shielding.

Cross‑Coupling Parallel Synthesis Building Blocks

Higher Molecular Complexity and Fractional Saturation (Fsp³) vs. Simpler Benzoates

The free‑acid analog of the target compound has a molecular weight of 305.0 Da and an Fsp³ (fraction of sp³‑hybridized carbons) of 0.125, indicating a fully unsaturated aromatic core with peripheral halogenation [1]. In contrast, the des‑bromo analog 2,6‑difluoro‑3‑(trifluoromethyl)benzoic acid has a molecular weight of only 226.1 Da . The ~79 Da mass difference corresponds almost exactly to the replacement of hydrogen by bromine, placing the target compound in the upper range of fragment‑sized molecules and making it particularly suitable for fragment‑based drug discovery (FBDD) where higher molecular complexity per atom is valued.

Molecular Complexity Drug‑Likeness Lead Generation

Validated Purity and Batch‑to‑Batch Reproducibility Supported by QC Documentation

Suppliers such as Bidepharm and Leyan provide the target compound at a standard purity of 98%, with batch‑specific QC documentation including NMR, HPLC, and GC certificates . This documented purity level exceeds the 95% typical minimum purity offered for the des‑bromo analog methyl 2,6‑difluoro‑3‑(trifluoromethyl)benzoate by certain vendors , directly reducing the risk of introducing impurities into multistep syntheses and improving the reproducibility of biological assays dependent on accurate compound concentration.

Quality Control Procurement Reproducibility

Optimal Use Scenarios for Methyl 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid Based on Quantitative Differentiation Evidence


Divergent Library Synthesis via Palladium‑Catalyzed Cross‑Coupling

The aryl bromide at position 3 enables rapid diversification through Suzuki, Heck, or Buchwald‑Hartwig coupling reactions, while the methyl ester remains intact for later hydrolysis or direct use in amide bond formation. This orthogonal reactivity profile, unmatched by the des‑bromo analog methyl 2,6‑difluoro‑3‑(trifluoromethyl)benzoate, allows the synthesis of dozens of analogs from a single building block, accelerating hit‑to‑lead optimization in medicinal chemistry programs .

Fragment‑Based Drug Discovery (FBDD) Requiring High‑Complexity Halogenated Fragments

With a molecular weight of 319 Da and a high degree of halogenation (Br, 2×F, CF₃), the target compound occupies a privileged fragment space that combines structural complexity with synthetic tractability. Its higher LogP (3.56) relative to the des‑bromo fragment (LogP 3.05) makes it particularly suitable for screening against targets with hydrophobic binding pockets, such as kinases, GPCRs, and nuclear receptors [1].

Agrochemical Intermediate Synthesis Requiring Metabolic Stability

The 2,6‑difluoro and 5‑trifluoromethyl substituents block potential sites of oxidative metabolism on the aromatic ring, a feature critical for agrochemical candidates that must persist in the environment long enough to exert their effect. The bromine handle allows for late‑stage diversification to fine‑tune potency and selectivity, while the methyl ester can be hydrolyzed to the free acid for improved phloem mobility in plant‑systemic applications [2].

QSAR and Physicochemical Property Studies on Halogenated Benzoates

The availability of the target compound at 98% purity with multi‑method QC documentation (NMR, HPLC, GC) ensures that observed differences in measured properties (LogP, solubility, pKa) are attributable to structural features rather than impurities. This makes the compound a reliable reference standard for building computational models that predict the effect of simultaneous Br, F, and CF₃ substitution on drug‑like properties .

Quote Request

Request a Quote for Methyl 3-bromo-2,6-difluoro-5-(trifluoromethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.